4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a 3,4-difluorophenyl group attached to the pyrazole ring via an ethyl linkage. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroacetophenone and 4-bromo-1H-pyrazole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-difluoroacetophenone with hydrazine hydrate to form 1-(3,4-difluorophenyl)ethylhydrazine.
Cyclization: The intermediate is then subjected to cyclization with 4-bromo-1H-pyrazole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl linkage and the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and difluorophenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(3,4-difluorophenyl)-1H-imidazole
- 1-Bromo-3,4-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
Comparison
Compared to similar compounds, 4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring and the ethyl linkage. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H9BrF2N2 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
4-bromo-1-[1-(3,4-difluorophenyl)ethyl]pyrazole |
InChI |
InChI=1S/C11H9BrF2N2/c1-7(16-6-9(12)5-15-16)8-2-3-10(13)11(14)4-8/h2-7H,1H3 |
InChI Key |
UGEIWGGSRJVPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N2C=C(C=N2)Br |
Origin of Product |
United States |
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